molecular formula C16H18O4 B5232900 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione

Cat. No.: B5232900
M. Wt: 274.31 g/mol
InChI Key: UEKWRFLEFBZXBE-UHFFFAOYSA-N
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Description

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is a chemical compound with the molecular formula C16H18O4 It is a derivative of pentane-2,4-dione, where two 5-methylfuran-2-yl groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with pentane-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated furans, organometallic derivatives.

Scientific Research Applications

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the diketone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bis(furan-2-yl)methyl)pentane-2,4-dione
  • 3-(Bis(2-methylfuran-2-yl)methyl)pentane-2,4-dione
  • 3-(Bis(3-methylfuran-2-yl)methyl)pentane-2,4-dione

Uniqueness

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is unique due to the presence of two 5-methylfuran-2-yl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-[bis(5-methylfuran-2-yl)methyl]pentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKWRFLEFBZXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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